Isotopic Mass Shift Enables Matrix Effect Correction Unavailable with Unlabeled Internal Standards
Laninamivir-13C,15N2 provides a mass shift of +3 Da relative to unlabeled laninamivir (MW 346.34 → 349.32), enabling discrete MS/MS transition monitoring that co-elutes with the native analyte . In contrast, using unlabeled laninamivir as an internal standard offers no mass differentiation, while structural analogs such as zanamivir exhibit distinct chromatographic retention and ionization behavior, precluding accurate matrix effect correction .
| Evidence Dimension | Molecular weight and isotopic enrichment for LC-MS/MS internal standardization |
|---|---|
| Target Compound Data | MW 349.32; isotopic enrichment 99% ¹³C, 98% ¹⁵N |
| Comparator Or Baseline | Unlabeled laninamivir: MW 346.34 (Δ = -3 Da); no isotopic enrichment |
| Quantified Difference | Mass shift of +3 Da (349.32 vs. 346.34) |
| Conditions | Product specification per certificate of analysis; applicable to LC-MS/MS and GC-MS quantification platforms |
Why This Matters
The +3 Da mass shift enables co-eluting internal standard-based correction for ion suppression/enhancement, which is essential for accurate quantification of laninamivir in complex biological matrices where matrix effects can exceed 30%.
